A Technical Guide to 1,5-Pentanedioic Acid Monobenzyl Ester: Synthesis, Properties, and Applications in Drug Development
A Technical Guide to 1,5-Pentanedioic Acid Monobenzyl Ester: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Pentanedioic acid monobenzyl ester, also known as monobenzyl glutarate, is a dicarboxylic acid monoester that is emerging as a valuable building block in organic synthesis, particularly within the pharmaceutical industry. Its bifunctional nature, possessing both a carboxylic acid and a benzyl ester, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides an in-depth overview of its synthesis, physicochemical properties, and burgeoning applications, with a focus on its potential role in drug development as a linker molecule. The Chemical Abstracts Service (CAS) has assigned the number 54322-10-0 to this compound.[1][2][3]
Physicochemical Properties
A clear understanding of the physicochemical properties of 1,5-Pentanedioic acid monobenzyl ester is essential for its effective use in research and development. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 54322-10-0 | [1][2][3] |
| Molecular Formula | C12H14O4 | [1][2] |
| Molecular Weight | 222.24 g/mol | [1][2] |
| Purity | Typically ≥95% | [1][3] |
| SMILES | O=C(O)CCCC(=O)OCc1ccccc1 | [3] |
| Storage | Desiccated, Room temperature | [1] |
Synthesis of 1,5-Pentanedioic Acid Monobenzyl Ester
The synthesis of 1,5-Pentanedioic acid monobenzyl ester involves the selective mono-esterification of glutaric acid. This presents a chemical challenge, as the formation of the diester is a common side reaction. Several strategies have been developed for the selective mono-esterification of dicarboxylic acids, which can be adapted for the synthesis of the title compound.
One promising approach involves the use of a heterogeneous catalyst, such as alumina, which can provide selectivity through a balanced acidity/basicity.[4] Another strategy for achieving high selectivity in mono-esterification of long-chain dicarboxylic acids involves the use of lithium chloride (LiCl) in the presence of trifluoroacetic anhydride (TFAA).[5][6] Mechanistic studies suggest that LiCl interacts with one of the carboxylic acid groups, effectively shielding it and allowing for the selective esterification of the other.[5][6]
Below is a plausible, detailed experimental protocol for the synthesis of 1,5-Pentanedioic acid monobenzyl ester based on these principles.
Experimental Protocol: Selective Mono-benzylation of Glutaric Acid
Materials:
-
Glutaric acid
-
Benzyl alcohol
-
Dichloromethane (DCM), anhydrous
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve glutaric acid (1 equivalent) and 4-dimethylaminopyridine (0.1 equivalents) in anhydrous dichloromethane.
-
Addition of Benzyl Alcohol: To the stirring solution, add benzyl alcohol (1 equivalent) via syringe.
-
Initiation of Esterification: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of cold dichloromethane.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 1,5-Pentanedioic acid monobenzyl ester.
Applications in Drug Development: A Versatile Linker
The unique structure of 1,5-Pentanedioic acid monobenzyl ester makes it an attractive candidate for use as a linker in drug development, particularly in the field of Antibody-Drug Conjugates (ADCs) .[7][8][9] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[7][10] The linker is a critical component of an ADC, connecting the antibody to the drug and influencing the stability, solubility, and release of the payload.[8][9]
The glutarate moiety of 1,5-Pentanedioic acid monobenzyl ester can be derivatized to create either cleavable or non-cleavable linkers.[7][8]
-
Cleavable Linkers: The ester bond can be designed to be susceptible to cleavage by enzymes that are overexpressed in the tumor microenvironment, such as cathepsins or β-glucuronidase.[7][9] This allows for the targeted release of the cytotoxic drug at the site of action, minimizing systemic toxicity.
-
Non-Cleavable Linkers: Alternatively, the linker can be designed for stability, requiring the entire ADC to be internalized and degraded within the lysosome of the cancer cell to release the drug.[7][10]
The benzyl group serves as a protecting group for one of the carboxylic acids during the initial stages of synthesis and can be selectively removed under mild conditions, such as catalytic hydrogenation, to reveal a free carboxylic acid for conjugation to the antibody or the drug. The remaining carboxylic acid can be activated for coupling reactions.
The use of benzyl derivatives in pharmaceuticals is well-established, with a good understanding of their metabolic pathways and safety profiles.[11] Benzyl groups are found in a variety of biologically active molecules and are often used as protecting groups in the synthesis of complex pharmaceuticals, including HIV-integrase inhibitors.[12][13] The glutamate-like structure of the glutaric acid backbone may also offer advantages in terms of biocompatibility and interaction with biological systems.[14]
Conclusion
1,5-Pentanedioic acid monobenzyl ester is a versatile chemical intermediate with significant potential in the field of drug development. Its straightforward, yet selective, synthesis and its ideal structure for use as a linker in antibody-drug conjugates make it a compound of interest for researchers and scientists working on the next generation of targeted therapies. As the field of ADCs continues to expand, the demand for novel and efficient linker technologies will undoubtedly grow, positioning 1,5-Pentanedioic acid monobenzyl ester as a key player in the synthesis of innovative and effective cancer treatments.
References
-
Ciriminna, R., Fidalgo, A., Pandarus, V., Béland, F., & Ilharco, L. M. (2015). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry, 17(5), 2959-2964. Retrieved from [Link]
-
Chen, J., et al. (2023). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances, 13(31), 21495-21499. Retrieved from [Link]
-
001CHEMICAL. (n.d.). CAS No. 54322-10-0, 1,5-Pentanedioic Acid Monobenzyl Ester. Retrieved from [Link]
- Vertex AI Search. (n.d.). 1, 5-Pentanedioic Acid Monobenzyl Ester, min 95%, 10 grams.
-
NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]
-
AxisPharm. (2024, September 30). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
-
Staben, S. T., et al. (2016). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J, 18(4), 884-897. Retrieved from [Link]
-
SigutLabs. (2025, April 22). What Makes a Good Linker for Antibody-Drug Conjugates? Retrieved from [Link]
-
Fu, B., et al. (2018). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. RSC Advances, 8(63), 36067-36074. Retrieved from [Link]
-
Adams, J. P. (2004). The FEMA GRAS assessment of benzyl derivatives used as flavor ingredients. Food and Chemical Toxicology, 42(2), 157-198. Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 001chemical.com [001chemical.com]
- 3. 1,5-PENTANEDIOIC ACID MONOBENZYL ESTER [sobekbio.com]
- 4. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. What Makes a Good Linker for Antibody-Drug Conjugates? - SigutLabs [sigutlabs.com]
- 8. njbio.com [njbio.com]
- 9. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The FEMA GRAS assessment of benzyl derivatives used as flavor ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
